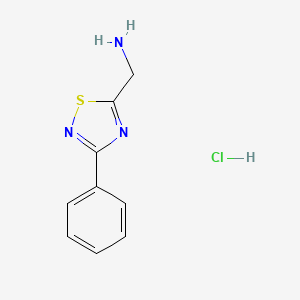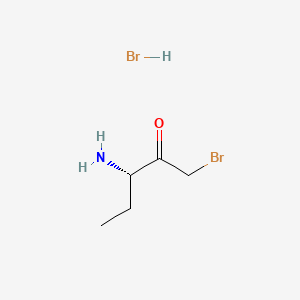
(3S)-3-amino-1-bromopentan-2-one hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-amino-1-bromopentan-2-one hydrobromide, also known as ABPOH, is a compound with a wide range of applications in the scientific research field. It is a synthetic amino acid derivative that has been used in a variety of laboratory experiments and studies. ABPOH has been studied for its potential role in biochemical and physiological processes, as well as its ability to act as a catalyst for chemical reactions.
科学的研究の応用
(3S)-3-amino-1-bromopentan-2-one hydrobromide has been used in a variety of scientific research applications, including studies of protein structure and function, enzyme kinetics, and membrane transport. It has also been used in studies of the effects of drugs on the body, as well as in the development of new drugs. Additionally, this compound has been used in studies of the effects of environmental pollutants on the body and in the development of new environmental remediation technologies.
作用機序
The exact mechanism of action of (3S)-3-amino-1-bromopentan-2-one hydrobromide is not yet fully understood. However, it is believed that the compound acts as a chelating agent, binding to metals and other molecules and forming complexes. These complexes can then interact with proteins and enzymes, altering their function and activity. Additionally, this compound has been shown to interact with cell membranes, altering their permeability and allowing for the transport of molecules across the membrane.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on the body. In laboratory studies, it has been shown to increase the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, this compound has been shown to increase the permeability of cell membranes, allowing for the transport of molecules across the membrane. It has also been shown to inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of using (3S)-3-amino-1-bromopentan-2-one hydrobromide in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using this compound in laboratory experiments. The compound is relatively unstable, and its effects can vary depending on the concentration and type of compound used. Additionally, the compound can be toxic at high concentrations, and care should be taken when handling and using the compound.
将来の方向性
There are many potential future directions for the use of (3S)-3-amino-1-bromopentan-2-one hydrobromide in scientific research. One potential application is the use of this compound as a drug delivery system. Additionally, the compound could be used to study the effects of environmental pollutants on the body, as well as in the development of new environmental remediation technologies. Additionally, this compound could be used to study the effects of drugs on the body, as well as in the development of new drugs. Finally, this compound could be used to study the effects of proteins and enzymes on the body, as well as in the development of new medicines and treatments.
合成法
(3S)-3-amino-1-bromopentan-2-one hydrobromide is synthesized using a method known as the “Schiff base” reaction. This reaction involves the condensation of an aldehyde or ketone with an amine. In the case of this compound, the aldehyde used is 3-bromopentan-2-one, and the amine is 3-amino-1-bromopentan-2-one. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt of this compound.
特性
IUPAC Name |
(3S)-3-amino-1-bromopentan-2-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO.BrH/c1-2-4(7)5(8)3-6;/h4H,2-3,7H2,1H3;1H/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBADYKBWFQYER-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)CBr)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)CBr)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.95 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
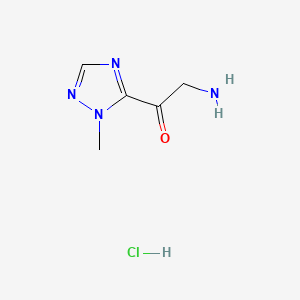
![1-methyl-2-oxa-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6609041.png)
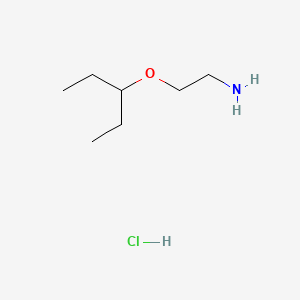
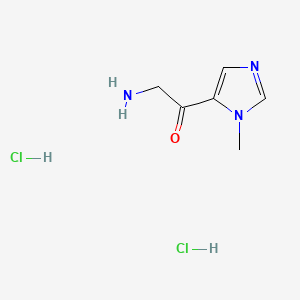
![2-amino-N-{3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl}acetamide dihydrochloride](/img/structure/B6609054.png)
![3-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B6609060.png)

![2-[(6-chloropyrazin-2-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B6609063.png)


![3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine](/img/structure/B6609092.png)
![rac-(2R,5S)-6-azaspiro[4.5]decan-2-ol hydrochloride](/img/structure/B6609100.png)
![2-{[6-(trifluoromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride](/img/structure/B6609104.png)
